molecular formula C14H19ClFN3 B12216832 N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-2-phenylethanamine;hydrochloride

N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-2-phenylethanamine;hydrochloride

Cat. No.: B12216832
M. Wt: 283.77 g/mol
InChI Key: KBVQKQJPNHPHTE-UHFFFAOYSA-N
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Description

N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-2-phenylethanamine;hydrochloride is a chemical compound with a unique structure that includes a pyrazole ring, a phenylethanamine moiety, and a fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-2-phenylethanamine;hydrochloride typically involves multiple steps. One common route includes the alkylation of a pyrazole derivative with a fluoroethyl halide, followed by the introduction of the phenylethanamine moiety through a nucleophilic substitution reaction. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The purification process may involve crystallization, distillation, or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-2-phenylethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-2-phenylethanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group may enhance the compound’s binding affinity and selectivity, while the pyrazole ring can interact with active sites through hydrogen bonding or hydrophobic interactions. The phenylethanamine moiety may contribute to the compound’s overall pharmacological profile by modulating neurotransmitter systems or other signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine
  • N-[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]glycine
  • methyl N-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]glycinate

Uniqueness

N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-2-phenylethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoroethyl group enhances its stability and reactivity, while the pyrazole ring and phenylethanamine moiety contribute to its potential therapeutic applications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential advancements in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C14H19ClFN3

Molecular Weight

283.77 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C14H18FN3.ClH/c15-7-9-18-12-14(11-17-18)10-16-8-6-13-4-2-1-3-5-13;/h1-5,11-12,16H,6-10H2;1H

InChI Key

KBVQKQJPNHPHTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CN(N=C2)CCF.Cl

Origin of Product

United States

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